![molecular formula C12H23NO3 B13710931 tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is a chemical compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer several advantages over traditional batch processes, including improved efficiency, versatility, and sustainability . The use of flow microreactors allows for better control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is unique due to its specific structure, which combines the steric effects of the tert-butyl group with the reactivity of the hydroxymethyl and pyrrolidinyl groups. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3 |
Clave InChI |
IIGSCRGWORLZPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



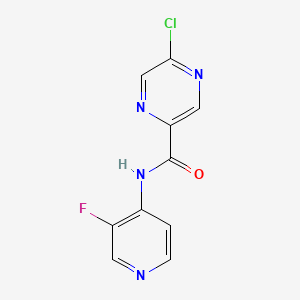

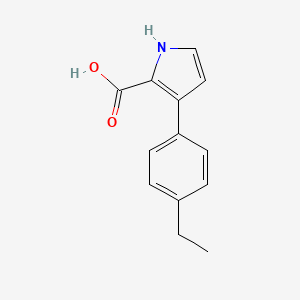

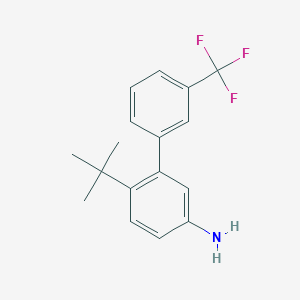
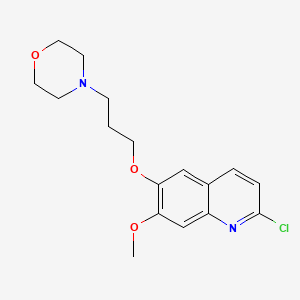
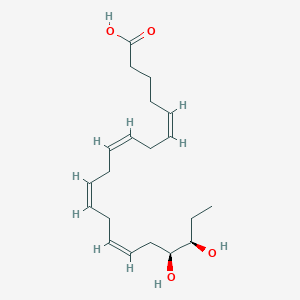
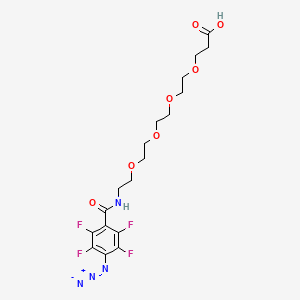
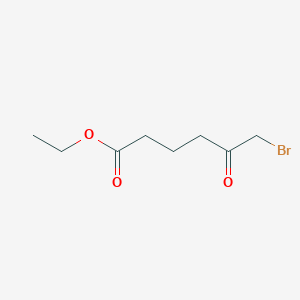
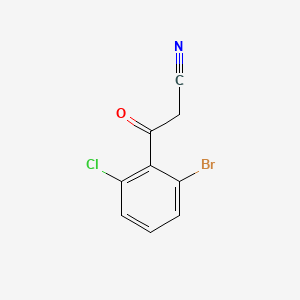

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

